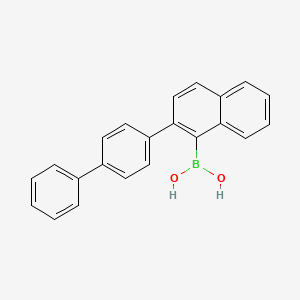

4-Diphenyl-1-naphthaleneboronic acid

Description

Properties

IUPAC Name |

[2-(4-phenylphenyl)naphthalen-1-yl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BO2/c24-23(25)22-20-9-5-4-8-18(20)14-15-21(22)19-12-10-17(11-13-19)16-6-2-1-3-7-16/h1-15,24-25H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCLFQFZCRADJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC2=CC=CC=C12)C3=CC=C(C=C3)C4=CC=CC=C4)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing boronic acids, including 4-Diphenyl-1-naphthaleneboronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(Oi-Pr)3) . This method is highly efficient and allows for the precise introduction of the boronic acid functional group.

Industrial Production Methods

Industrial production of boronic acids typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow chemistry to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Diphenyl-1-naphthaleneboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling boronic acids with halides in the presence of a palladium catalyst.

Deboronative Reactions: These reactions involve the removal of the boronic acid group, often leading to the formation of various functionalized products.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Typically uses palladium catalysts, bases (such as potassium carbonate), and solvents like toluene or ethanol.

Deboronative Reactions: Often employ radical initiators and specific solvents to facilitate the removal of the boronic acid group.

Major Products Formed

Suzuki-Miyaura Coupling: Produces biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.

Deboronative Reactions: Can yield a variety of products, including iodides, bromides, chlorides, and thioethers.

Scientific Research Applications

Applications Overview

The applications of 4-Diphenyl-1-naphthaleneboronic acid can be categorized into several key areas:

Organic Synthesis

This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds, which are foundational in creating complex organic molecules.

Key Reactions :

- Suzuki Coupling : Utilized for synthesizing biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

- Preparation of Arylboronates : It serves as a precursor for various arylboronates that find use in further synthetic transformations.

Materials Science

In materials science, this compound plays a role in developing organic electronic materials. Its properties make it suitable for applications in:

- Organic Light Emitting Diodes (OLEDs) : The compound can be used to synthesize light-emitting materials that enhance the efficiency and brightness of OLEDs.

- Organic Photovoltaics (OPVs) : It contributes to the development of efficient light-harvesting materials for solar cells.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly in drug development. Its derivatives have been explored for their biological activities, including:

- Antitumor Activity : Certain derivatives exhibit cytotoxic effects against cancer cell lines.

- Antimicrobial Properties : Research indicates some derivatives may possess antimicrobial activity, making them candidates for antibiotic development.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki Coupling | Formation of biaryl compounds | |

| Cross-Coupling | Synthesis of functionalized aryl compounds | |

| Polymerization | Development of conductive polymers |

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative A | Antitumor | 15 | |

| Derivative B | Antimicrobial | 10 | |

| Derivative C | Anti-inflammatory | 5 |

Case Study 1: Synthesis of Biaryl Compounds

In a study published by ResearchGate, the efficacy of using this compound in the synthesis of biaryl compounds was demonstrated through the Suzuki coupling reaction with various aryl halides. The reaction conditions were optimized to achieve high yields and selectivity, showcasing its utility in organic synthesis .

Case Study 2: Development of OLED Materials

A recent investigation into OLEDs highlighted the role of this boronic acid derivative in creating efficient light-emitting layers. The study found that incorporating this compound derivatives improved the photophysical properties of the resulting materials, leading to enhanced device performance .

Mechanism of Action

The mechanism of action of 4-Diphenyl-1-naphthaleneboronic acid in coupling reactions involves the formation of a palladium-boron complex, which facilitates the transfer of the boronic acid group to the halide, resulting in the formation of a new carbon-carbon bond . This process is highly efficient and selective, making it a valuable tool in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues on Naphthalene Backbone

[4-(Dimethylamino)naphthalen-1-yl]boronic Acid

- CAS : MM1488

- Molecular Weight : 215.06

- Substituents: Dimethylamino (-N(CH₃)₂) at the 4-position, boronic acid at the 1-position.

- Key Differences: The dimethylamino group is electron-donating, enhancing solubility in polar solvents compared to the hydrophobic diphenyl groups in the target compound. Applications: Potential use in fluorescent sensors or catalysis due to the amino group’s lone pair, which can coordinate metals or interact with analytes .

4-Cyano-1-naphthyl Boronic Acid

- Substituents: Cyano (-CN) at the 4-position, boronic acid at the 1-position.

- Applications: Used in synthesizing covalent triazine frameworks (CTFs), where electron-deficient aromatic systems enhance thermal stability and porosity .

Phenyl-Based Analogues with Similar Substituents

4-(N,N-Dimethylamino)phenylboronic Acid

- CAS : [35923-1A]

- Molecular Weight : 165.00

- Substituents: Dimethylamino group on a phenyl ring.

- Key Differences :

[4-(Diphenylamino)phenyl]boronic Acid

- CAS : MFCD06798117

- Substituents: Diphenylamino (-N(C₆H₅)₂) on a phenyl ring.

- Key Differences: The diphenylamino group introduces strong electron-donating and luminescent properties, making this compound suitable for optoelectronic applications. Contrast: While structurally distinct from the naphthalene-based target compound, its diphenylamino group highlights how substituents can tailor electronic properties for specific uses (e.g., multiphoton absorption) .

Sulfamoyl-Substituted Analogues

Compounds like (4-(N,N-Dipropylsulfamoyl)phenyl)boronic acid (CAS: 1449142-50-0) and 4-(Morpholinosulfonyl)phenylboronic acid (CAS: [913835-83-3]) feature sulfonamide groups.

Critical Analysis of Substituent Effects

- Electronic Effects :

- Steric Effects :

- Bulky substituents like diphenyl groups on naphthalene may hinder cross-coupling efficiency but improve selectivity in congested reaction environments.

Biological Activity

4-Diphenyl-1-naphthaleneboronic acid (DPNB) is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is a boronic acid derivative characterized by a naphthalene core substituted with two phenyl groups. Its chemical formula is , and it is known for its ability to form reversible covalent bonds with diols, a feature that enhances its utility in biological applications.

Anticancer Activity

Research indicates that DPNB exhibits significant anticancer properties. A study evaluated the cytotoxic effects of various boronic compounds on prostate cancer cells (PC-3) and healthy fibroblast cells (L929). The results demonstrated that DPNB reduced cell viability in cancer cells while maintaining higher viability in healthy cells. Specifically, treatment with 5 µM concentrations resulted in a decrease in cancer cell viability to 33%, compared to 71% in healthy cells .

Table 1: Cytotoxicity of DPNB on Cancer vs. Healthy Cells

| Compound | Concentration (µM) | Cancer Cell Viability (%) | Healthy Cell Viability (%) |

|---|---|---|---|

| DPNB | 5 | 33 | 71 |

| Control | - | 100 | 100 |

Antimicrobial Activity

DPNB has also been studied for its antimicrobial properties. In vitro tests showed that DPNB exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones measured ranged from 7 mm to 13 mm, indicating moderate to strong antimicrobial efficacy. These findings suggest that DPNB could be a potential candidate for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of DPNB was assessed using several methods including the DPPH radical scavenging assay and the ABTS assay. Results indicated that DPNB demonstrated significant antioxidant activity comparable to standard antioxidants like α-tocopherol and butylated hydroxytoluene (BHT). This property is crucial as it suggests potential applications in preventing oxidative stress-related diseases .

Table 2: Antioxidant Activity of DPNB

| Method | IC50 (µM) |

|---|---|

| DPPH Scavenging | 15 |

| ABTS Scavenging | 12 |

Case Studies

- Anticancer Mechanism : A detailed study explored the mechanism by which DPNB induces apoptosis in cancer cells. It was found that DPNB activates the caspase pathway leading to programmed cell death, which is critical for eliminating cancerous cells .

- Synergistic Effects : Another investigation examined the synergistic effects of DPNB when combined with traditional chemotherapeutics. The combination therapy significantly enhanced anticancer efficacy while reducing side effects associated with higher doses of chemotherapy drugs .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-diphenyl-1-naphthaleneboronic acid via Suzuki-Miyaura coupling?

- Methodology : Use PdCl₂(dppf)₂ as a catalyst with bis(pinacolato)diboron and potassium acetate in DMF at 105°C for 3 hours. Subsequent coupling with aryl halides (e.g., 4-nitrophenyl boronic acid) requires Na₂CO₃, Pd(PPh₃)₄, and a DME/H₂O solvent system at 70–80°C overnight .

- Key Considerations : Monitor reaction progress via TLC or HPLC to optimize yields. Ensure anhydrous conditions for boronic acid stability.

Q. How can purity and structural integrity of this compound be validated post-synthesis?

- Methodology :

- Purity : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm.

- Structural Confirmation : Conduct -NMR and -NMR to verify aromatic proton environments and boronic acid functionality. Compare with spectral data from authoritative databases (e.g., NIST Chemistry WebBook) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Guidelines :

- Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis. Use amber vials to avoid light-induced degradation .

- Exposure Mitigation : Wear nitrile gloves and PPE due to potential skin/eye irritation. Refer to GHS-compliant safety data sheets for toxicity thresholds .

Advanced Research Questions

Q. How do steric and electronic effects of the diphenyl and naphthalene groups influence cross-coupling reactivity?

- Experimental Design :

- Compare reaction rates and yields with analogous boronic acids (e.g., 4-methylphenylboronic acid) under identical Suzuki-Miyaura conditions.

- Use DFT calculations to model electron density distribution and steric hindrance around the boronic acid moiety .

- Data Interpretation : Correlate Hammett constants of substituents with catalytic turnover frequencies (TOF) to quantify electronic effects.

Q. What analytical techniques resolve contradictions in reported solubility data for this compound?

- Methodology :

- Solubility Profiling : Conduct gravimetric analysis in solvents (e.g., THF, DMSO, ethanol) at 25°C and 60°C.

- Contradiction Analysis : Use statistical tools (e.g., ANOVA) to assess variability across studies. Cross-reference with EPA environmental assessment protocols for consistency in measurement conditions .

Q. How can environmental persistence and toxicity of this compound be evaluated?

- Toxicological Assessment :

- Aquatic Toxicity : Perform OECD Test Guideline 201 (algae growth inhibition) and 202 (daphnia acute toxicity).

- Bioaccumulation : Measure log (octanol-water partition coefficient) via shake-flask method .

- Environmental Fate : Use EPA-approved models (e.g., EPI Suite) to predict biodegradation pathways and half-lives in soil/water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.